(125I)-5-Iodo-6-nitro-2-piperazinylquinoline
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Overview
Description
5-iodo-6-nitro-2-(1-piperazinyl)quinoline is a nitro compound and a member of quinolines.
Scientific Research Applications
1. Radioiodinated Ligand for the Serotonin Transporter
(125I)-5-Iodo-6-nitro-2-piperazinylquinoline, a radioiodinated ligand, has been used for studying the serotonin transporter. This compound is prepared through a reaction involving its N-t-BOC-5-trimethylstannyl precursor and [125I]NaI in the presence of chloramine-T, followed by amine deprotection under acidic conditions. This process, however, results in the formation of a volatile radioactive product, identified as [125I]iodomethane (Zea‐Ponce et al., 1995).
2. Development of Radioligands for Brain Imaging
The synthesis of [123I]- and [125I]5-iodo-6-nitroquipazine, variants of this compound, has been reported for potential use as selective serotonin reuptake complex radioligands. These compounds are synthesized through a seven-step sequence and have shown high specific activities and radiochemical purities, indicating their suitability for brain imaging studies (Mathis et al., 1994).
3. In Vivo Imaging of Serotonin Reuptake Sites
In vivo imaging studies have utilized this compound for identifying serotonin reuptake sites in the brain. Using single photon emission computed tomography (SPECT) and the 123I-labeled compound, researchers observed rapid brain uptake and slow egress from regions rich in serotonin reuptake sites, suggesting its effectiveness as a SPECT imaging agent (Jagust et al., 1993).
Properties
CAS No. |
139593-11-6 |
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Molecular Formula |
C13H13IN4O2 |
Molecular Weight |
382.17 g/mol |
IUPAC Name |
5-(125I)iodanyl-6-nitro-2-piperazin-1-ylquinoline |
InChI |
InChI=1S/C13H13IN4O2/c14-13-9-1-4-12(17-7-5-15-6-8-17)16-10(9)2-3-11(13)18(19)20/h1-4,15H,5-8H2/i14-2 |
InChI Key |
IRGBJHWMPCBAGK-UHFFFAOYSA-N |
Isomeric SMILES |
C1CN(CCN1)C2=NC3=C(C=C2)C(=C(C=C3)[N+](=O)[O-])[125I] |
SMILES |
C1CN(CCN1)C2=NC3=C(C=C2)C(=C(C=C3)[N+](=O)[O-])I |
Canonical SMILES |
C1CN(CCN1)C2=NC3=C(C=C2)C(=C(C=C3)[N+](=O)[O-])I |
Synonyms |
(125I)-5-iodo-6-nitro-2-piperazinylquinoline (125I)-5-iodo-6-nitroquipazine 5-I-6-NQP 5-iodo-6-nitro-2-piperazinylquinoline |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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